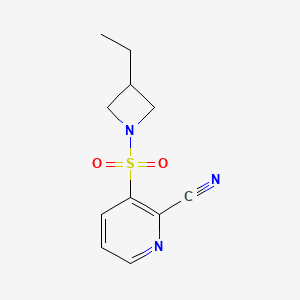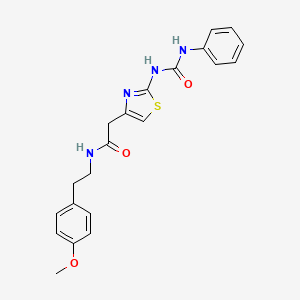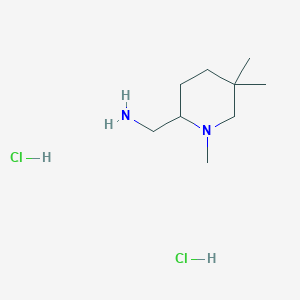
(1,5,5-Trimethylpiperidin-2-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,5,5-Trimethylpiperidin-2-yl)methanamine dihydrochloride, also known as TMP or TMM, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is a tertiary amine that is commonly used as a building block for the synthesis of various drugs and pharmaceuticals. TMP is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Novel Aryloxyethyl Derivatives as Biased Agonists
(Sniecikowska et al., 2019) designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These derivatives demonstrated high selectivity and efficacy, showing potential as antidepressant drug candidates.
Zinc(II) Complexes in Polymerization
(Kwon, Nayab, & Jeong, 2015) synthesized and characterized zinc(II) complexes involving methanamine derivatives. These complexes effectively initiated the ring-opening polymerization of lactide, indicating applications in polymer science.
Antimicrobial Activity of Azetidine Derivative
(Rao, Prasad, & Rao, 2013) explored the synthesis and biological evaluation of a novel azetidine derivative of methanamine, showing acceptable antibacterial and antifungal results.
Biased Agonism in 5-HT1A Receptor Drug Discovery
(Sniecikowska et al., 2020) presented new 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as 5-HT1A receptor-biased agonists. They explored the therapeutic potential of these compounds in the treatment of central nervous system pathologies.
Schiff Base Metal Complexes in Antimicrobial and Anticancer Studies
(Preethi, Jayaprakash, Rani, & Vijayakumar, 2021) synthesized Schiff base metal complexes with methanamine derivatives and investigated their antimicrobial and anticancer properties, showing significant biological efficacy.
Propriétés
IUPAC Name |
(1,5,5-trimethylpiperidin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-9(2)5-4-8(6-10)11(3)7-9;;/h8H,4-7,10H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXWDCKHYXYMCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N(C1)C)CN)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5,5-Trimethylpiperidin-2-yl)methanamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

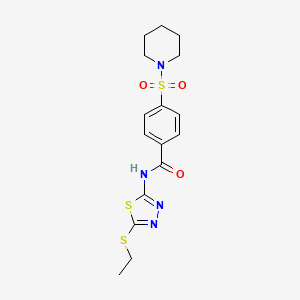
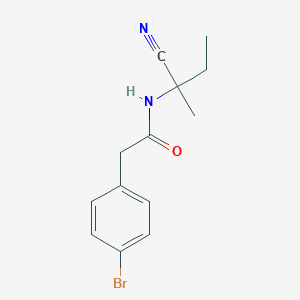
![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2426319.png)
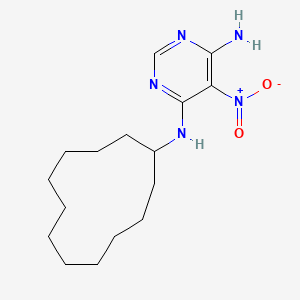
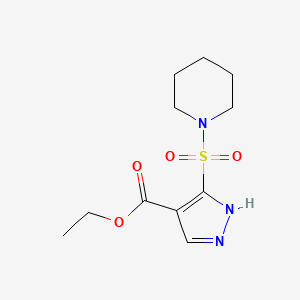
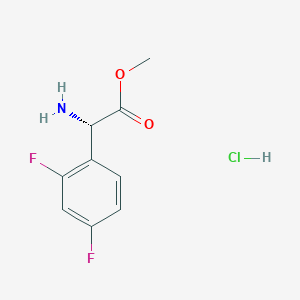

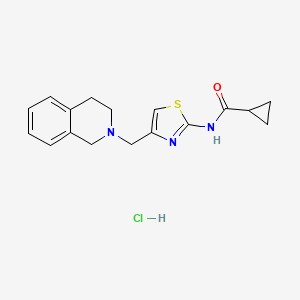
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-methoxyethyl)oxamide](/img/structure/B2426328.png)
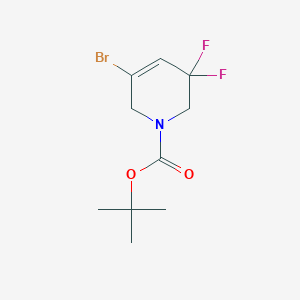
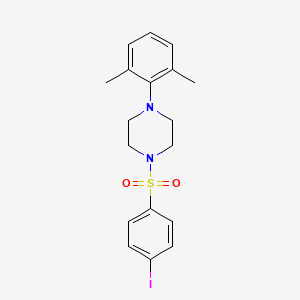
![6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2426333.png)
